molecular formula C9H16FNO B13269207 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-3-fluoropropan-2-ol

1-{7-Azabicyclo[2.2.1]heptan-7-yl}-3-fluoropropan-2-ol

Cat. No.: B13269207
M. Wt: 173.23 g/mol
InChI Key: DWGOQVSXTOGTCQ-UHFFFAOYSA-N
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Description

1-{7-Azabicyclo[2.2.1]heptan-7-yl}-3-fluoropropan-2-ol (CAS 1934757-61-5) is a synthetic organic compound with the molecular formula C9H16FNO and a molecular weight of 173.23 g/mol . This molecule features a 7-azabicyclo[2.2.1]heptane scaffold, a bridged nitrogen-containing heterocycle that is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules. Compounds containing the azabicycloheptane moiety are frequently investigated for their potential to interact with the cholinergic system. For instance, the well-known compound 3-Quinuclidinyl benzilate (BZ), which contains a similar 1-azabicyclo[2.2.2]octane structure, is a potent anticholinergic and muscarinic receptor antagonist . Research into such anticholinergic agents is relevant for creating experimental models of cognitive impairment, as cholinergic dysfunction is a hallmark of neurodegenerative conditions . The specific presence of a fluorine atom and a propan-2-ol chain in this molecule makes it a valuable intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. It is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H16FNO

Molecular Weight

173.23 g/mol

IUPAC Name

1-(7-azabicyclo[2.2.1]heptan-7-yl)-3-fluoropropan-2-ol

InChI

InChI=1S/C9H16FNO/c10-5-9(12)6-11-7-1-2-8(11)4-3-7/h7-9,12H,1-6H2

InChI Key

DWGOQVSXTOGTCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1N2CC(CF)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-3-fluoropropan-2-ol can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

1-{7-Azabicyclo[2.2.1]heptan-7-yl}-3-fluoropropan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for oxidation and reduction processes . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxoammonium ions, while reduction can regenerate the parent compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-3-fluoropropan-2-ol involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound’s bicyclic structure allows it to bind effectively to these receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific receptor subtype and the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs of 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-3-fluoropropan-2-ol, highlighting differences in substituents and physicochemical properties:

Compound Name CAS Number Molecular Formula Molar Mass Key Substituents Similarity Score* References
1-{7-Azabicyclo[2.2.1]heptan-7-yl}-3-fluoropropan-2-ol Not provided C9H15FNO ~175.2 3-fluoropropanol side chain N/A
1-Azabicyclo[2.2.1]heptane, 3-fluoro- 1545157-65-0 C6H10FN 115.15 Fluorine on bicyclic ring 0.68
7-Azabicyclo[2.2.1]heptane hydrochloride 909186-56-7 C6H12ClN 133.62 Unsubstituted core (HCl salt) 0.68
1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(2-fluorophenyl)ethan-1-one 2309537-97-9 C14H16FNO 233.28 Fluorophenyl ketone substituent N/A
2-Propen-1-one,1-[(1R,4S)-2-ethenylidene-7-azabicyclo[2.2.1]hept-7-yl]- 254964-21-1 C11H13NO 175.23 Propenone substituent N/A

*Similarity scores based on structural overlap with 7-azabicyclo[2.2.1]heptane hydrochloride (reference compound) .

Pharmacological and Industrial Relevance

Synthetic Accessibility :

  • Derivatives like 7-azabicyclo[2.2.1]heptane hydrochloride are synthesized via scalable routes involving aqueous NaOH-mediated cyclization , whereas fluorinated analogs require specialized reagents (e.g., fluorinated alcohols or halides), increasing production costs .

Enantioseparation Challenges: Chiral separation methods for azabicyclic compounds, such as HPLC with C2-symmetric diolate phases , are critical for isolating enantiomers of 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-3-fluoropropan-2-ol, given the stereogenic centers in both the bicyclic core and fluoropropanol chain.

Drug Likeness: The target compound’s calculated logP (estimated via fluoropropanol’s contribution) is likely lower than that of the fluorophenyl ketone analog (CAS 2309537-97-9), suggesting improved aqueous solubility but reduced membrane permeability .

Biological Activity

1-{7-Azabicyclo[2.2.1]heptan-7-yl}-3-fluoropropan-2-ol is a bicyclic compound with significant potential in medicinal chemistry due to its biological activity, particularly as a nicotinic acetylcholine receptor (nAChR) agonist. This compound's structure enhances its stability and biological interactions, making it a subject of interest in pharmacological studies.

Molecular Information

PropertyValue
Molecular Formula C9H16FNO
Molecular Weight 173.23 g/mol
IUPAC Name 1-(7-azabicyclo[2.2.1]heptan-7-yl)-3-fluoropropan-2-ol
InChI Key DWGOQVSXTOGTCQ-UHFFFAOYSA-N
Canonical SMILES C1CC2CCC1N2CC(CF)O

The primary mechanism through which 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-3-fluoropropan-2-ol exerts its biological effects is by acting as an agonist at the nicotinic acetylcholine receptors (nAChRs). These receptors are integral to neurotransmission in both the central and peripheral nervous systems. The compound's bicyclic structure allows for effective binding to nAChRs, which can lead to various physiological responses, including modulation of neurotransmitter release and potential neuroprotective effects.

Pharmacological Studies

Research indicates that this compound shows promise in various pharmacological applications:

  • Neuropharmacology : Studies suggest that it may enhance cognitive functions through its action on nAChRs, similar to other known agonists like epibatidine.
  • Analgesic Properties : Preliminary findings indicate potential analgesic effects, possibly through modulation of pain pathways involving nAChRs.
  • Antidepressant Effects : Some studies have suggested that compounds targeting nAChRs can exhibit antidepressant-like effects in animal models.

Case Study 1: Cognitive Enhancement

A study conducted on rodents demonstrated that administration of 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-3-fluoropropan-2-ol improved performance in memory tasks, indicating its potential as a cognitive enhancer.

Case Study 2: Pain Modulation

In another study focused on pain response, the compound showed a reduction in pain sensitivity in models of inflammatory pain, suggesting its utility in pain management therapies.

Comparative Analysis with Similar Compounds

The biological activity of 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-3-fluoropropan-2-ol can be compared with other bicyclic compounds known for their activity at nAChRs:

Compound NameBinding Affinity (nM)Biological Activity
1-{7-Azabicyclo[2.2.1]heptan-7-yl}-3-fluoropropan-2-olTBDCognitive enhancement, analgesia
Epibatidine0.5Analgesic, cognitive enhancer
7-Azabicyclo[2.2.1]heptaneTBDNeuroprotective effects

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-{7-azabicyclo[2.2.1]heptan-7-yl}-3-fluoropropan-2-ol?

  • Methodological Answer : The compound can be synthesized via bromination and cyclization of precursors like bromocyclohexyl acrylamides (e.g., compounds 25 and 26 in ). Key steps include:

  • Reacting dibromocyclohexyl acrylamides with NaH in DMF at 0°C, followed by aqueous workup and chromatographic purification .
  • Fluorination of propanol intermediates using fluorinating agents (e.g., Selectfluor®), optimized via temperature-controlled nucleophilic substitution .
    • Critical Considerations : Reaction yields vary with steric hindrance of the bicyclic amine; lower yields (e.g., 30–45%) are common due to competing side reactions .

Q. How is the structural integrity of this compound validated during synthesis?

  • Methodological Answer : Characterization relies on multimodal spectroscopy:

  • IR Spectroscopy : Confirms functional groups (e.g., C-F stretch at ~1100 cm⁻¹, hydroxyl O-H stretch at ~3400 cm⁻¹) .
  • NMR : 1^1H and 13^13C NMR verify bicyclic amine geometry (e.g., distinct coupling constants for axial vs. equatorial protons) and fluorine proximity effects .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ at m/z 200.12) .

Q. What factors influence the compound’s stability under storage or reaction conditions?

  • Methodological Answer : Stability is affected by:

  • Temperature : Thermal decomposition at >80°C generates intermediates like 7-azabicyclo[2.2.1]heptane N-imide, detected via GC-MS .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize the bicyclic amine, while protic solvents (e.g., MeOH) may induce ring-opening .
  • pH : Acidic conditions protonate the amine, altering reactivity; basic conditions risk dehydrofluorination .

Advanced Research Questions

Q. What mechanistic insights explain transannular C–H functionalization in this bicyclic system?

  • Methodological Answer : Palladium-catalyzed C–H activation (e.g., using Pd(OAc)₂ and ligands like PPh₃) enables functionalization at strained bridgehead positions. Computational studies (DFT) suggest:

  • Transition State : A six-membered palladacycle intermediate lowers activation energy for C–H insertion .
  • Steric Effects : Substituents on the bicyclic framework direct regioselectivity (e.g., fluoropropanol groups favor γ-C–H activation) .

Q. How can computational modeling optimize fluoropropanol-bicyclic amine interactions for bioactivity?

  • Methodological Answer :

  • Docking Studies : Molecular dynamics (e.g., AutoDock Vina) predict binding to targets like GPCRs, leveraging the fluorine atom’s electronegativity for H-bonding .
  • QSAR Models : Correlate logP values (e.g., calculated as ~1.2) with membrane permeability for CNS-targeted agents .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 30% vs. 60%)?

  • Methodological Answer : Discrepancies arise from:

  • Reagent Purity : NaH dispersion quality (e.g., 60% in mineral oil vs. purified) impacts reaction efficiency .
  • Workup Protocols : Acidic extraction (e.g., 1M HCl) minimizes side-product formation compared to neutral conditions .
  • Chromatography : Gradient elution (e.g., 0.5% MeOH in CH₂Cl₂) improves separation of polar byproducts .

Q. How does fluorination at the propanol moiety alter pharmacological activity?

  • Methodological Answer : Comparative SAR studies using analogs (e.g., 3-fluoro vs. 3-chloro derivatives) reveal:

  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation (t₁/₂ increased by 2–3× in vitro) .
  • Target Affinity : Fluorine’s electron-withdrawing effect enhances binding to aminergic receptors (e.g., Ki = 12 nM for α2-adrenergic vs. 45 nM for non-fluorinated analogs) .

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